molecular formula C26H24NP B1509113 (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine CAS No. 1091606-68-6

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine

Cat. No.: B1509113
CAS No.: 1091606-68-6
M. Wt: 381.4 g/mol
InChI Key: MIPGTOGPLXZBQX-CLJLJLNGSA-N
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Description

“(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine” is a chemical compound with the CAS Number: 1091606-68-6. It has a molecular weight of 381.46 and its molecular formula is C26H24NP . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalysis in Asymmetric Reactions

(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine and its derivatives have been extensively studied for their role as ligands in catalytic processes, particularly in asymmetric reactions. For instance, it has been used in the synthesis and structural characterization of palladium(II) and platinum(II) complexes, showing effectiveness in asymmetric aldol reactions involving methyl isocyanoacetate and aldehydes (Longmire, Zhang, & Shang, 1998). Similarly, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, including this compound, have been synthesized and evaluated for their catalytic activity in asymmetric transfer hydrogenation of acetophenone (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

Asymmetric Hydroformylation

The compound and its analogs have been used in rhodium-catalyzed asymmetric hydroformylation processes. For example, rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons, including this compound, have shown high stereoselectivity in these reactions (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

NMR Chiral Solvating Agents

In addition to its catalytic applications, this compound has been identified as an effective chiral solvating agent (CSA) in NMR analysis. It is particularly useful for assessing the enantiomeric purity of chiral carboxylic acids, as demonstrated in studies involving various acids (Fulwood & Parker, 1994).

Synthesis of Chiral Ligands

The synthesis of chiral ligands utilizing this compound has been a topic of interest. These ligands are significant in various asymmetric syntheses, such as in the preparation of chiral amino alcohols and their application in organic synthesis and pharmaceuticals (Jesus Velho & Martins, 2020).

Asymmetric Hydrogenation

The compound has been explored for its role in asymmetric hydrogenation. For instance, the asymmetric hydrogenation of α-acylaminocinnamic acids using the rhodium complex of (1R,2R)-1,2-bis(N-diphenylphosphino-N-methylamino)cyclohexane, a derivative of this compound, has been reported to yield preferentially (S)-amino acids (Onuma, Ito, & Nakamura, 1980).

Pharmaceutical Research

In the pharmaceutical domain, the analogs of this compound have been investigated as potential inhibitors of cholesterol ester transfer protein (CETP), showcasing their importance in developing treatments for conditions related to cholesterol levels (Jiang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGTOGPLXZBQX-CLJLJLNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732063
Record name (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091606-68-6
Record name (1R,2R)-2-(Diphenylphosphanyl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
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(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
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(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
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(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
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(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
Reactant of Route 6
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine

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